Ethyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic thiazole derivative characterized by a carbamate group at the thiazol-2-yl position and a 5-chloro-2-methylphenyl-substituted acetamide side chain.
Properties
IUPAC Name |
ethyl N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-3-22-15(21)19-14-17-11(8-23-14)7-13(20)18-12-6-10(16)5-4-9(12)2/h4-6,8H,3,7H2,1-2H3,(H,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJTENQVUVEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound contains a thiazole moiety, which is a core structural motif present in a wide range of natural products and is known for its broad range of chemical and biological properties.
Biological Activity
Ethyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Effective against certain strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant in clinical settings due to their antibiotic resistance profiles .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity observed in vitro:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acinetobacter baumannii | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
Anticancer Activity
In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against multidrug-resistant bacterial strains. The researchers noted that the compound's thiazole ring contributes significantly to its antibacterial activity through disruption of bacterial cell wall synthesis .
- Anticancer Research : A recent investigation into the anticancer properties revealed that this compound induces apoptosis in cancer cells via caspase activation pathways. The findings suggest that the compound could serve as a lead for developing new anticancer therapies .
- Structure-Activity Relationship Studies : Research focusing on the structure-activity relationship (SAR) of similar compounds indicates that modifications to the thiazole and phenyl groups can enhance biological activity, providing insights for future drug design efforts .
Comparison with Similar Compounds
Core Thiazole Scaffold and Substituent Variations
The compound shares its thiazole core with several analogs but differs in substituent positioning and functional groups:
Key Observations :
Comparison with and :
- utilizes hydrazonoyl chlorides and α-halo ketones (e.g., phenacyl bromide) to construct thiazole derivatives, with triethylamine as a catalyst .
- employs potassium carbonate in DMF for cyclocondensation, a method adaptable to the target compound’s synthesis .
Pharmacological Activity and Structure-Activity Relationships (SAR)
Anticancer Potential
- Analogs : Compounds 7b and 11 exhibit potent activity against HepG-2 cells (IC50 < 2 μg/mL), attributed to electron-withdrawing groups (e.g., chloro, phenyl) enhancing DNA intercalation or kinase inhibition .
- Target Compound : The 5-chloro-2-methylphenyl group may similarly improve cytotoxicity, though the carbamate moiety could reduce reactivity compared to acetamide or hydrazone derivatives.
Metabolic Stability
- The ethyl carbamate group in the target compound may confer greater hydrolytic stability than ’s hydroperoxy-containing analogs, which are prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
